(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
Description
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a][1,5]diazocine ring system
Properties
Molecular Formula |
C17H27N3O6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5R,8R,10aS)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid |
InChI |
InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1 |
InChI Key |
DNUKGHCAPBQYLM-YNEHKIRRSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CC[C@@H](N2C(=O)[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolo[1,2-a][1,5]diazocine ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolo[1,2-a][1,5]diazocine ring system, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid include other pyrrolo[1,2-a][1,5]diazocine derivatives, as well as compounds with similar ring systems, such as pyrrolopyridines or pyrrolopyrimidines.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.
Biological Activity
The compound (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid , identified by CAS number 2725774-22-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties and biological effects based on available research.
- Molecular Formula : C17H27N3O6
- Molecular Weight : 369.42 g/mol
- IUPAC Name : (5R,8R,10aS)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
- Purity : 95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may be relevant in pharmacology and medicinal chemistry. The following sections summarize the key findings regarding its biological effects.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of the diazocine structure may exhibit anti-inflammatory properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further investigation is necessary to confirm these actions specifically for this compound.
Enzyme Inhibition
Enzyme inhibition studies indicate that related compounds can act as inhibitors for certain proteases and enzymes involved in metabolic pathways. The specific mechanism of action for (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo may involve competitive inhibition or allosteric modulation.
Case Studies and Research Findings
Q & A
Basic: What are the critical steps in designing a synthesis pathway for this compound?
Methodological Answer:
The synthesis pathway must prioritize stereochemical control (5R,8R,10aS configuration), functional group compatibility (e.g., tert-butoxycarbonyl [Boc] protection for the amine), and regioselective oxidation. Key intermediates include spirocyclic precursors (similar to those in ), where ring-closing metathesis or cycloaddition reactions are employed. Purification via reverse-phase HPLC or column chromatography is essential to isolate enantiomerically pure fractions, as highlighted in safety protocols for handling intermediates . Characterization should combine / NMR to confirm stereochemistry and IR spectroscopy to validate acetyl and carbonyl groups .
Advanced: How can computational reaction path search methods enhance synthesis efficiency?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for ring-forming steps . This method minimizes side reactions, such as undesired epimerization at the 5R or 8R positions. Pairing these simulations with statistical design of experiments (DoE) further refines variables like catalyst loading and reaction time .
Basic: Which spectroscopic techniques are most reliable for structural validation?
Methodological Answer:
- NMR Spectroscopy : - COSY and NOESY confirm spatial proximity of protons in the diazocine ring and acetyl group .
- IR Spectroscopy : Peaks at ~1700 cm verify the presence of the 6-oxo and tert-butoxycarbonyl groups .
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions from byproducts, critical for verifying the molecular formula .
Advanced: How can contradictory data on stereochemical outcomes be resolved?
Methodological Answer:
Discrepancies in reported stereochemistry (e.g., 10aS vs. 10aR configurations) require cross-validation using:
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
- Chiral HPLC : Compare retention times with enantiopure standards .
- Computational Modeling : Predict favored diastereomers using molecular dynamics simulations, as applied in spirocyclic compound studies . Contradictory yields may arise from solvent-dependent epimerization, necessitating kinetic studies under varied conditions .
Advanced: What strategies optimize reaction conditions using statistical design of experiments (DoE)?
Methodological Answer:
DoE frameworks (e.g., factorial or response surface designs) systematically test variables:
- Critical Factors : Temperature (affecting ring-closure kinetics), pH (for carboxylate stability), and catalyst type (e.g., Pd for cross-couplings).
- Output Metrics : Yield, enantiomeric excess (ee), and purity.
- Case Study : A central composite design could optimize the Boc-deprotection step, balancing trifluoroacetic acid concentration and reaction time to minimize side-product formation . ICReDD’s feedback loop (computational → experimental → computational) refines these models iteratively .
Basic: What are the challenges in purifying this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Hydrophobicity : The tert-butyl group complicates aqueous solubility. Use of tert-butanol/water mixtures in reverse-phase HPLC improves separation .
- Byproduct Removal : Silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol) isolates the target compound from acetylated byproducts .
- Safety : Follow protocols for handling hygroscopic intermediates (e.g., inert atmosphere storage) .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream modifications?
Methodological Answer:
The Boc group:
- Steric Effects : Hinders nucleophilic attack at the 5-amino position, directing reactivity toward the 8-carboxylic acid for amide bond formation .
- Acid Sensitivity : Controlled deprotection (e.g., HCl/dioxane) avoids diazocine ring degradation. Kinetic studies using NMR (if fluorine tags are present) monitor deprotection efficiency .
- Computational Insight : Molecular docking simulations predict Boc-group interactions with enzymes in prodrug activation studies .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
- Storage : -20°C under nitrogen to prevent hydrolysis of the Boc group or oxidation of the acetyl moiety .
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid unintended solvolysis. Safety protocols mandate fume hood use and PPE due to potential irritancy .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of diazocine ring formation?
Methodological Answer:
- Deuterium Labeling : Introduce at the 6-oxo position to study hydrogen-bonding transitions during cyclization.
- KIE Analysis : Compare / values to determine rate-limiting steps (e.g., proton transfer vs. ring closure). This approach resolved ambiguities in analogous spirocyclic systems .
- Computational Validation : Transition state calculations using QM/MM methods align experimental KIEs with theoretical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
